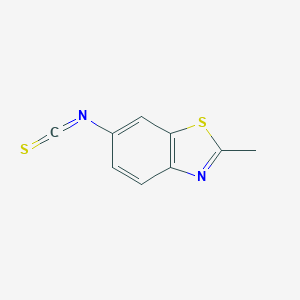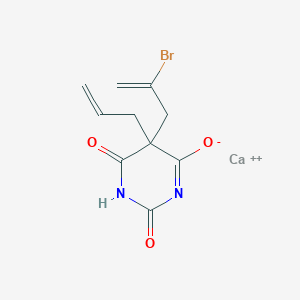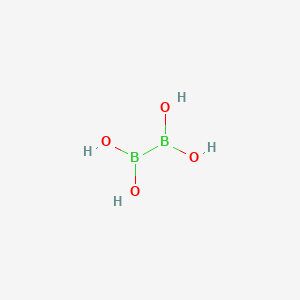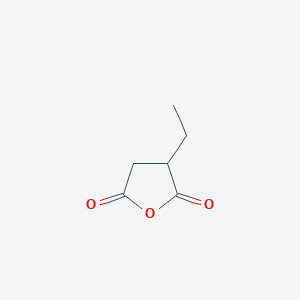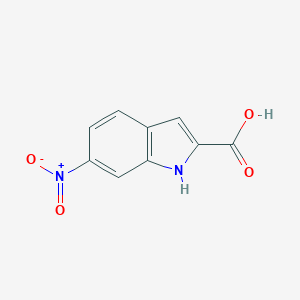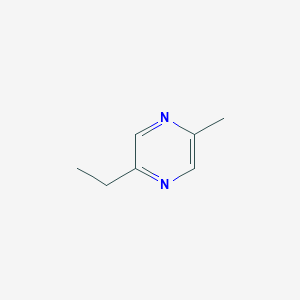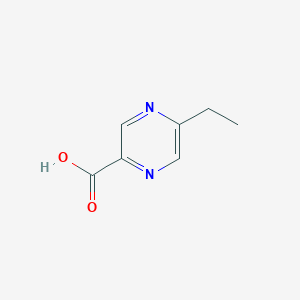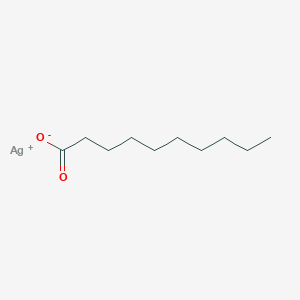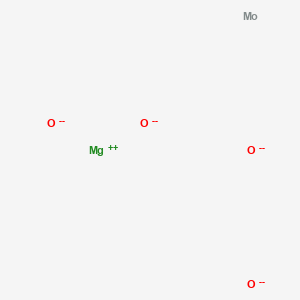
N-butan-2-yl-3,3,4,4-tetraphenyloxetan-2-imine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-butan-2-yl-3,3,4,4-tetraphenyloxetan-2-imine, also known as BTOI, is a chemical compound that has gained significant attention in the scientific community due to its unique properties. BTOI is a chiral molecule that has been synthesized using various methods.
Mécanisme D'action
The mechanism of action of N-butan-2-yl-3,3,4,4-tetraphenyloxetan-2-imine is not fully understood. However, it is believed that N-butan-2-yl-3,3,4,4-tetraphenyloxetan-2-imine acts as a chiral auxiliary by controlling the stereochemistry of the reaction. N-butan-2-yl-3,3,4,4-tetraphenyloxetan-2-imine has also been reported to have Lewis acid properties, which may play a role in its mechanism of action.
Effets Biochimiques Et Physiologiques
N-butan-2-yl-3,3,4,4-tetraphenyloxetan-2-imine has not been extensively studied for its biochemical and physiological effects. However, it has been reported to have low toxicity and is not mutagenic or carcinogenic. N-butan-2-yl-3,3,4,4-tetraphenyloxetan-2-imine has also been reported to exhibit anti-inflammatory properties.
Avantages Et Limitations Des Expériences En Laboratoire
N-butan-2-yl-3,3,4,4-tetraphenyloxetan-2-imine has several advantages for use in lab experiments. It is a chiral molecule that can be used as a chiral auxiliary in various reactions, making it useful for asymmetric synthesis. N-butan-2-yl-3,3,4,4-tetraphenyloxetan-2-imine is also relatively easy to synthesize and has a high yield. However, N-butan-2-yl-3,3,4,4-tetraphenyloxetan-2-imine has some limitations, including its limited solubility in certain solvents and its sensitivity to air and moisture.
Orientations Futures
There are several future directions for research on N-butan-2-yl-3,3,4,4-tetraphenyloxetan-2-imine. One area of research is in the development of new synthesis methods that can improve the yield and purity of N-butan-2-yl-3,3,4,4-tetraphenyloxetan-2-imine. Another area of research is in the application of N-butan-2-yl-3,3,4,4-tetraphenyloxetan-2-imine in the synthesis of new compounds with potential pharmaceutical applications. Additionally, further research is needed to fully understand the mechanism of action of N-butan-2-yl-3,3,4,4-tetraphenyloxetan-2-imine and its potential biochemical and physiological effects.
Méthodes De Synthèse
N-butan-2-yl-3,3,4,4-tetraphenyloxetan-2-imine has been synthesized using various methods, including the reaction of 2-amino-2-phenyl-1-propanol with benzophenone and subsequent oxidation of the intermediate product. Another method involves the reaction of 2-amino-2-phenyl-1-propanol with benzophenone followed by the addition of butanone and oxidation of the intermediate product. The yield of N-butan-2-yl-3,3,4,4-tetraphenyloxetan-2-imine using these methods has been reported to be around 70%.
Applications De Recherche Scientifique
N-butan-2-yl-3,3,4,4-tetraphenyloxetan-2-imine has been extensively studied for its potential applications in various scientific research fields. One of the main areas of research is in the field of asymmetric synthesis, where N-butan-2-yl-3,3,4,4-tetraphenyloxetan-2-imine has been used as a chiral auxiliary in various reactions. N-butan-2-yl-3,3,4,4-tetraphenyloxetan-2-imine has also been used as a building block in the synthesis of various compounds, including α-amino acids and β-lactams.
Propriétés
Numéro CAS |
14253-18-0 |
|---|---|
Nom du produit |
N-butan-2-yl-3,3,4,4-tetraphenyloxetan-2-imine |
Formule moléculaire |
C31H29NO |
Poids moléculaire |
431.6 g/mol |
Nom IUPAC |
N-butan-2-yl-3,3,4,4-tetraphenyloxetan-2-imine |
InChI |
InChI=1S/C31H29NO/c1-3-24(2)32-29-30(25-16-8-4-9-17-25,26-18-10-5-11-19-26)31(33-29,27-20-12-6-13-21-27)28-22-14-7-15-23-28/h4-24H,3H2,1-2H3 |
Clé InChI |
AWZBDXQXGYSILP-UHFFFAOYSA-N |
SMILES |
CCC(C)N=C1C(C(O1)(C2=CC=CC=C2)C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5 |
SMILES canonique |
CCC(C)N=C1C(C(O1)(C2=CC=CC=C2)C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5 |
Synonymes |
1-Methyl-N-(3,3,4,4-tetraphenyloxetan-2-ylidene)-1-propanamine |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



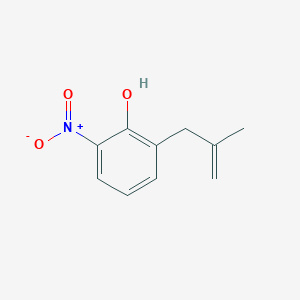
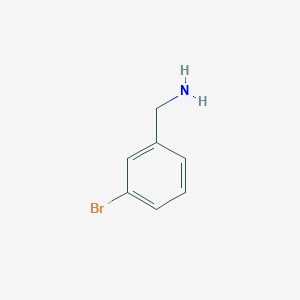
![1-Bromobicyclo[2.2.1]heptane](/img/structure/B82479.png)

